4-(2-{3-[(4-bromophenyl)carbonyl]-4-hydroxy-2-(2-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide
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Overview
Description
4-(2-{3-[(4-bromophenyl)carbonyl]-4-hydroxy-2-(2-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide is a complex organic compound with a unique structure that includes a bromophenyl group, a hydroxy group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{3-[(4-bromophenyl)carbonyl]-4-hydroxy-2-(2-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the bromination of a phenyl group, followed by the introduction of a carbonyl group. The hydroxy and methoxy groups are then added through specific reactions, such as hydroxylation and methoxylation. The final step involves the formation of the pyrrol ring and the sulfonamide group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-{3-[(4-bromophenyl)carbonyl]-4-hydroxy-2-(2-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction of the carbonyl group can yield an alcohol .
Scientific Research Applications
4-(2-{3-[(4-bromophenyl)carbonyl]-4-hydroxy-2-(2-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-{3-[(4-bromophenyl)carbonyl]-4-hydroxy-2-(2-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[((2E)-2-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino)carbonyl]phenyl}benzenesulfonamide
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C26H23BrN2O6S |
---|---|
Molecular Weight |
571.4 g/mol |
IUPAC Name |
4-[2-[(3E)-3-[(4-bromophenyl)-hydroxymethylidene]-2-(2-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C26H23BrN2O6S/c1-35-21-5-3-2-4-20(21)23-22(24(30)17-8-10-18(27)11-9-17)25(31)26(32)29(23)15-14-16-6-12-19(13-7-16)36(28,33)34/h2-13,23,30H,14-15H2,1H3,(H2,28,33,34)/b24-22+ |
InChI Key |
ILCDFFHPLFQNEE-ZNTNEXAZSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2CCC4=CC=C(C=C4)S(=O)(=O)N |
Canonical SMILES |
COC1=CC=CC=C1C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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